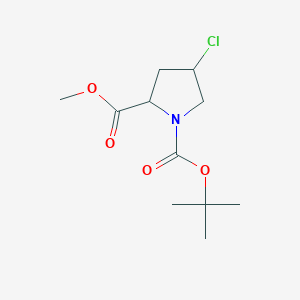

![molecular formula C50H68Cl6N8O10S2 B15285676 1-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride](/img/structure/B15285676.png)

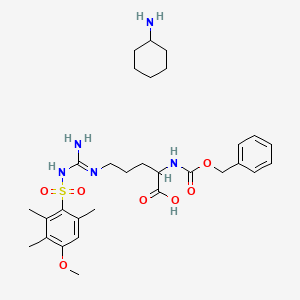

1-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tenapanor hydrochloride is a novel, small molecule medication primarily used for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic kidney disease. It functions as an inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), which is predominantly found in the kidney and intestines . By inhibiting this exchanger, tenapanor hydrochloride reduces sodium absorption in the intestines, thereby increasing water secretion and accelerating intestinal transit time .

Métodos De Preparación

The synthesis of tenapanor hydrochloride involves several steps, starting with the preparation of its free base form. The process typically includes the use of polar organic solvents for crystallization . Industrial production methods focus on optimizing the yield and purity of the compound, ensuring it meets pharmaceutical standards .

Análisis De Reacciones Químicas

Tenapanor hydrochloride undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the molecule.

Substitution Reactions: Common reagents used include halogens and sulfonyl groups, which facilitate the substitution of specific atoms or groups within the molecule.

Aplicaciones Científicas De Investigación

Tenapanor hydrochloride has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying sodium/hydrogen exchanger inhibitors.

Mecanismo De Acción

Tenapanor hydrochloride exerts its effects by selectively inhibiting the sodium/hydrogen exchanger isoform 3 (NHE3) on the apical surface of enterocytes in the intestines . This inhibition reduces sodium absorption, leading to increased water secretion into the intestinal lumen, which accelerates intestinal transit time and softens stool consistency . Additionally, it decreases intestinal permeability and visceral hypersensitivity, thereby reducing abdominal pain .

Comparación Con Compuestos Similares

Tenapanor hydrochloride is unique compared to other NHE3 inhibitors due to its minimal systemic absorption and targeted action in the gastrointestinal tract . Similar compounds include:

AZD1722: Another NHE3 inhibitor with similar properties but different pharmacokinetics.

RDX5791: A compound with comparable effects on sodium absorption but varying degrees of systemic availability.

Tenapanor hydrochloride stands out due to its efficacy in treating IBS-C and chronic kidney disease while minimizing systemic exposure and associated side effects .

Propiedades

Fórmula molecular |

C50H68Cl6N8O10S2 |

|---|---|

Peso molecular |

1218.0 g/mol |

Nombre IUPAC |

1-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride |

InChI |

InChI=1S/C50H66Cl4N8O10S2.2ClH/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54;;/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64);2*1H |

Clave InChI |

VFRAXTZDILCRKY-UHFFFAOYSA-N |

SMILES canónico |

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15285608.png)

![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol](/img/structure/B15285619.png)

![6-[(2-Aminocyclohexyl)amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide](/img/structure/B15285633.png)

![(10R,16R)-16-hydroxy-10-(3,4,5-trimethoxyphenyl)-4,6,13-trioxatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),2,7-trien-12-one](/img/structure/B15285638.png)

![(R)-N-[1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15285660.png)

![(2S,3R,4S,5R,6R)-2-[(6-Fluoro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B15285687.png)

![Cytidine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-](/img/structure/B15285688.png)